3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne
Overview
Description
3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne is a useful research compound. Its molecular formula is C9H15IO3 and its molecular weight is 298.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- Regioselective and Stereoselective Reactions : 1-ethoxy-3-trimethylsilyl-1-propyne exhibits regioselective and often stereoselective reactions with various acetals, leading to allylic, dienic, or enynic trimethylsilanes (Pornet, Rayadh, & Miginiac, 1986).
- Catalyzed Additions and Cyclization : The CuI-catalyzed addition of iodine to CC triple bonds in similar compounds leads to new cyclization products, characterized by NMR spectroscopy and single crystal X-ray diffraction (Hettstedt, Heuschmann, & Karaghiosoff, 2016).
Polymer and Material Science
- Anion Polymerization Initiator : Synthesis of related compounds, such as 3-(2′-Ethoxyethoxy)propyl lithium, indicates potential use as an anion polymerization initiator (Feng, 2005).
- Lignin Degradation and Oxidation : Iron porphyrin catalyzed oxidation of lignin model compounds demonstrates potential application in lignin degradation processes (Cui & Dolphin, 1995).
Electrochemistry and Energy
- Electrolyte Solvents for Li-ion Batteries : Novel silane compounds including similar ethoxyethoxy moieties have been used as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating high lithium-ion conductivities (Amine et al., 2006).
Pharmaceutical and Environmental Relevance
- Photodegradation Studies : Research on the photodegradation of alkylphenol ethoxylates involving similar compounds highlights their potential environmental impact and degradation pathways (Brand, Mailhot, & Bolte, 1998).
Properties
IUPAC Name |
3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYZCBYPDKEJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248486 | |
Record name | 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234387-35-9 | |
Record name | 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234387-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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